1-(4-Fluoro-2-methyl-benzyl)-1H-pyrazol-4-ol is a chemical compound classified as a pyrazole derivative. It features a unique structure characterized by a fluorine atom and a methyl group attached to a benzyl ring, which is further linked to a pyrazol-4-ol moiety. This compound is notable for its potential applications in various scientific fields, particularly in organic synthesis and biological studies. Its chemical structure can be represented by the molecular formula and has a CAS number of 1599205-12-5.
This compound is sourced from synthetic organic chemistry, where it serves as a versatile building block for the synthesis of more complex organic molecules. It belongs to the broader class of pyrazoles, which are five-membered heterocyclic compounds containing two nitrogen atoms. Pyrazoles are known for their diverse biological activities, making them significant in pharmaceutical research .
The synthesis of 1-(4-Fluoro-2-methyl-benzyl)-1H-pyrazol-4-ol typically involves the reaction of 4-fluoro-2-methylbenzyl bromide with a suitable pyrazole derivative under basic conditions. The general synthetic route can be outlined as follows:
For industrial applications, continuous flow reactors may be employed to enhance efficiency and yield, optimizing the production process through automation and improved reaction conditions.
1-(4-Fluoro-2-methyl-benzyl)-1H-pyrazol-4-ol can participate in various chemical reactions:
Reaction Type | Reagents | Conditions |
---|---|---|
Oxidation | Potassium permanganate | Acidic or basic medium |
Reduction | Sodium borohydride | Methanol or ethanol |
Substitution | Nucleophiles (amines) | Catalyst presence required |
These reactions highlight the versatility of 1-(4-Fluoro-2-methyl-benzyl)-1H-pyrazol-4-ol in synthetic chemistry .
The mechanism of action for 1-(4-Fluoro-2-methyl-benzyl)-1H-pyrazol-4-ol primarily involves its interaction with biological targets due to its structural similarity to biologically active molecules. This compound may act as an enzyme inhibitor or receptor binder, facilitating studies on enzyme kinetics and receptor-ligand interactions. The specific pathways and targets are still under investigation, but its potential for modulating biological processes makes it a valuable subject for pharmacological research .
The compound's reactivity profile indicates that it can undergo various transformations while retaining its core pyrazole structure, making it suitable for further functionalization in synthetic applications .
1-(4-Fluoro-2-methyl-benzyl)-1H-pyrazol-4-ol has several applications in scientific research:
Systematic IUPAC Designation: The compound is formally named as 1-[(4-fluoro-2-methylphenyl)methyl]-1H-pyrazol-4-ol, with the Chemical Abstracts Service (CAS) registry number 1599205-12-5 [1]. This nomenclature follows IUPAC priority rules:
Structural Taxonomy: This molecule belongs to two biologically significant chemical families:
Table 1: Fundamental Chemical Descriptors
Property | Value | Reference |
---|---|---|
Molecular Formula | C₁₁H₁₁FN₂O | [1] [4] |
Molecular Weight | 206.22 g/mol | Calculated |
CAS Registry Number | 1599205-12-5 | [1] |
Key Structural Features | Ortho-methyl, para-fluoro benzyl; Pyrazole C4-hydroxyl | [4] |
Electronic and Steric Configuration: The ortho-methyl group induces torsional restriction between benzyl and pyrazole rings, while the para-fluoro substituent enhances π-system electron-withdrawing capacity. Hydrogen bonding between the N2 nitrogen (hydrogen bond acceptor) and C4-hydroxyl (hydrogen bond donor) creates intramolecular stabilization, influencing molecular conformation and target interactions [4]. X-ray crystallography of analogous compounds reveals dihedral angles of 75-85° between aromatic systems, optimizing engagement with biological targets through three-dimensional pharmacophore presentation [4].
Evolution from Classical Pyrazolones: The compound's development traces to Ludwig Knorr's 1883 synthesis of antipyrine, which established pyrazolones as bioactive scaffolds. Modern derivatives emerged through strategic benzyl halogenation to enhance pharmacokinetic properties:
Antimicrobial Breakthrough Context: This compound gained prominence during the antimicrobial resistance (AMR) crisis, where multidrug-resistant pathogens demanded novel chemotypes. Its design directly addressed efflux pump vulnerabilities:
Table 2: Evolution of Pyrazolone Antimicrobial Agents
Generation | Representative Structure | Key Advancement | Limitation Addressed |
---|---|---|---|
1st | 1-Benzyl-1H-pyrazol-4-ol | Basic scaffold identification | Low potency |
2nd | 1-(4-Fluorobenzyl)-1H-pyrazol-4-ol | Enhanced membrane penetration | Poor Gram-negative coverage |
3rd | 1-(4-Fluoro-2-methylbenzyl)-1H-pyrazol-4-ol | Steric protection & target affinity | Metabolic instability |
Recent studies confirm superior activity against Staphylococcus aureus (MIC = 8.02 μg/mL) and Pseudomonas aeruginosa (MIC = 9.58 μg/mL) versus non-methylated analogs (12-30% lower efficacy) [6] [9]. The compound's emergence coincided with pharmaceutical development of hybrid antibiotics, where its role as a resistance-modifying agent was validated through β-lactamase inhibition assays [6].
Synthetic Methodology Development: Two principal routes demonstrate academic ingenuity in accessing this scaffold:
N-Alkylation Protocol (62% yield):Pyrazol-4-ol + 4-Fluoro-2-methylbenzyl bromide → K₂CO₃/DMF/80°C/12h → Target compoundAdvantage: Direct single-step coupling; Challenge: Regioselectivity control at pyrazole N1/N2 [4]
Cyclocondensation Approach (45-68% yield):β-Ketoester + 4-Fluoro-2-methylbenzylhydrazine → AcOH reflux → TautomerizationAdvantage: Avoids N-alkylation regiochemistry issues; Challenge: Requires hydrazine pre-functionalization [9]
Purification Challenges: The polar hydroxyl and hydrophobic benzyl groups create unique solubility properties, necessitating mixed-solvent recrystallization (ethyl acetate/hexane) or reverse-phase HPLC purification. Analytical characterization relies on diagnostic NMR signals:
Pharmacological Target Mapping: Academic studies identify three primary mechanisms relevant to drug discovery:
Table 3: Biological Profile Comparison with Structural Analogs
Compound | Antibacterial MIC (μg/mL) | Log P | Metabolic Stability (t₁/₂, min) |
---|---|---|---|
1-(2-Methylbenzyl)-1H-pyrazol-4-ol | 19.0 (S. aureus) | 2.24 | 28.3 |
1-(4-Fluorobenzyl)-1H-pyrazol-4-ol | 15.3 (S. aureus) | 2.38 | 41.7 |
1-(4-Fluoro-2-methylbenzyl)-1H-pyrazol-4-ol | 8.0 (S. aureus) | 2.41 | 68.9 |
1-(2-Trifluoromethylbenzyl)-1H-pyrazol-4-ol | 5.1 (S. aureus) | 2.89 | 92.4 |
Structure-Activity Relationship (SAR) Insights: Critical substituent effects include:
Academic investigations continue to explore spirocyclic and fused-ring derivatives synthesized from this core scaffold, demonstrating its versatility as a synthetic building block. Recent work couples it with triazoles via CuAAC click chemistry, yielding hybrid molecules with dual-targeting capabilities against fungal biofilms [9].
CAS No.: 2134602-45-0
CAS No.: 23117-71-7
CAS No.: 5873-57-4
CAS No.: 359442-67-4
CAS No.: 135333-27-6
CAS No.: 1246815-51-9